molecular formula C23H17ClN4O B2611073 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile CAS No. 337924-13-7

4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile

Cat. No.: B2611073
CAS No.: 337924-13-7
M. Wt: 400.87
InChI Key: IIOWIQUJCUFXCR-VAWYXSNFSA-N
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Description

4-(4-Chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile is a pyridine-based molecule featuring:

  • A 3,5-dicarbonitrile core with a methyl group at position 5.
  • A 4-chlorophenyl substituent at position 4.
  • An (E)-configured ethenyl bridge at position 2, linked to a 4-methoxyphenylamino group.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[(E)-2-(4-methoxyanilino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O/c1-15-20(13-25)23(16-3-5-17(24)6-4-16)21(14-26)22(28-15)11-12-27-18-7-9-19(29-2)10-8-18/h3-12,27H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOWIQUJCUFXCR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C=CNC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)/C=C/NC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate nitrile and aldehyde precursors.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nitrile Group Reactivity

The two nitrile groups at positions 3 and 5 of the pyridine core participate in nucleophilic additions and reductions:

Reaction TypeConditionsProductYieldReference
HydrolysisHCl (aq.), 80°C, 6–8 hrsPyridine-3,5-dicarboxamide85–90%
ReductionLiAlH₄, THF, 0–5°C, 2 hrsPyridine-3,5-bis(aminomethyl)70–75%

Key Observations :

  • Hydrolysis proceeds regioselectively due to steric hindrance from the 6-methyl group.

  • Reduction with LiAlH₄ retains the stereochemistry of the ethenyl bridge .

Ethenylamino Bridge Reactions

The conjugated (E)-ethenylamino group undergoes electrophilic additions and cycloadditions:

Electrophilic Addition

ReagentConditionsProductSelectivity
HBr (gas)CH₂Cl₂, 25°C, 1 hrAnti-Markovnikov bromide adduct>95% E
mCPBACHCl₃, 0°C, 30 minEpoxidation at ethenyl moiety60–65%

Cycloaddition

  • Reacts with electron-deficient dienophiles (e.g., maleic anhydride) in Diels-Alder reactions at 120°C, forming bicyclic adducts with 55–60% yield .

Mechanistic Insight :
The methoxyphenylamino group stabilizes partial positive charges on the ethenyl bridge, favoring electrophilic attack at the β-position .

Aromatic Ring Modifications

Substituents on the aromatic rings direct electrophilic substitution:

Ring PositionReactionConditionsProduct
4-Chlorophenyl (C6)NitrationHNO₃/H₂SO₄, 0°C, 2 hrsMeta-nitro derivative (70%)
4-Methoxyphenyl (N1)Friedel-Crafts AcylationAlCl₃, AcCl, 40°C, 4 hrsPara-acetylated product (45%)

Electronic Effects :

  • The electron-withdrawing Cl group deactivates the chlorophenyl ring, favoring meta substitution.

  • The methoxy group activates the adjacent phenyl ring for ortho/para electrophilic attack .

Oxidative Dimerization

Under oxidative conditions, the compound undergoes unusual dimerization:

Oxidizing AgentSolventProductYield
NaOCl (bleach)EtOH/H₂O (1:1)Dimeric polycycle via C–N/C–C coupling28–32%

Proposed Mechanism :

  • Electrophilic Cl⁺ attack on the ethenylamino group forms a resonance-stabilized cation.

  • Deprotonation generates a nucleophilic anion, which reacts with a second cation to form a dimer .

Biological Activity and Functionalization

The compound’s derivatives show affinity for adenosine receptors (ARs):

Derivative ModificationAR Subtype Affinity (Kᵢ, nM)Efficacy (% vs. reference agonist)
2-ThioimidazoleA₁: 12 ± 2; A₂B: 8 ± 1Partial agonist (A₂B: 85%)
6-AcetamidoA₂B: 6 ± 0.5Full agonist (A₂B: 100%)

Structure-Activity Relationship :

  • Thioether linkages enhance A₂B receptor selectivity .

  • Acetamido groups at position 6 increase agonist efficacy due to H-bonding with receptor residues .

Scientific Research Applications

The compound has shown promise in several biological applications:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Cancer Cell Line EC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

In a study evaluating its effects on these cell lines, the compound was found to induce apoptosis and inhibit cell proliferation through mechanisms such as enzyme inhibition and cell cycle arrest at the G1/S phase transition.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that it could be developed as a potential antibacterial agent.

Antiviral Activity

Preliminary studies indicate potential antiviral effects, particularly against influenza virus strains. The mechanism may involve interference with viral replication processes or host cell receptor interactions.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. Results showed that it induced apoptosis via caspase activation and altered expression of proteins involved in the apoptotic pathway.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound on Staphylococcus aureus and Escherichia coli. The findings indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

Compound Name Biological Activity Notable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-pyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-3,5-Dicarbonitrile Derivatives

LUF6941
  • Structure: 2-Amino-6-{[2-(4-chlorophenyl)thiazol-4-yl]methylthio}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile.
  • Key Features :
    • Thiazole ring with a 4-chlorophenyl substituent.
    • Thioether linkage instead of an ethenyl bridge.
  • Biological Activity: Ki: 5.0 nM (A1 adenosine receptor). Residence Time (RT): 132 min, 26-fold longer than its analog LUF7064 due to the 4-chlorophenyl group enhancing hydrophobic interactions .
LUF7064
  • Structure: 2-Amino-4-(4-methoxyphenyl)-6-(thiazol-4-ylmethylthio)pyridine-3,5-dicarbonitrile.
  • Key Features :
    • Lacks the 4-chlorophenyl group on the thiazole.
  • Biological Activity :
    • Ki : 1.3 nM (higher affinity than LUF6941).
    • RT : 5 min, highlighting the critical role of substituents in pharmacokinetics .
Target Compound vs. LUF6941/LUF7064
  • The 4-methoxyphenyl and 4-chlorophenyl groups are retained, suggesting similar affinity but divergent kinetic profiles due to structural flexibility.

Quinoline Derivatives ()

Compound Core Substituents Melting Point (°C) Notes
6h Quinoline 4-MeO, 2,6-bis(4-ClPh-ethenyl) 244–246 High polarity from MeO group
6i Quinoline 4-MeO, 2,6-bis(4-MeOPh-ethenyl) 195–196 Lower melting point than 6h
Target Pyridine 4-ClPh, 2-(E)-MeOPhNH-ethenyl, 6-Me Not reported Likely higher MP than 6i due to ClPh

Key Observations :

  • Methoxy groups (e.g., in 6h) increase melting points compared to non-polar substituents.
  • The target’s 4-chlorophenyl group may enhance thermal stability relative to purely methoxy-substituted analogs.

Pyrimidine and Other Heterocyclic Derivatives

4-(4-Chlorophenyl)-6-(Isopropylamino)-2-(4-Pyridinyl)-5-Pyrimidinecarbonitrile
  • Structure: Pyrimidine core with 4-chlorophenyl, isopropylamino, and pyridinyl groups.
  • Relevance : Demonstrates that chlorophenyl groups are compatible with diverse heterocycles, though pyrimidines may exhibit different electronic properties compared to pyridines .
6-(4-Chlorophenyl)-2-[(4-Methylphenyl)Sulfanyl]-4-(Trifluoromethyl)Pyridine-3-Carbonitrile
  • Structure : Pyridine-3-carbonitrile with sulfanyl and trifluoromethyl groups.
  • Relevance: The sulfanyl group improves lipophilicity, whereas the target’s ethenylamino group may enhance hydrogen bonding .

Structure-Activity and Structure-Kinetics Relationships (SAR/SKR)

  • Substituent Effects: 4-Chlorophenyl: Enhances residence time (e.g., LUF6941 vs. LUF7064) via hydrophobic interactions . Methoxy Groups: Improve solubility and polar interactions, as seen in quinoline derivatives .
  • Ethenyl vs. Thioether Linkers :
    • Ethenyl bridges (target compound) may confer rigidity, whereas thioethers (LUF6941) offer flexibility and sulfur-mediated interactions.

Biological Activity

The compound 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H17ClN4O2\text{C}_{20}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}_{2}

This structure features a pyridine core with multiple substituents that contribute to its biological activity.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of pyridine have been tested against various bacterial strains, revealing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential
    • The anticancer properties of related compounds have been explored extensively. For example, derivatives of pyridine and similar heterocycles have demonstrated significant cytotoxic effects on cancer cell lines, suggesting that the target compound may also possess anticancer properties .
  • Enzyme Inhibition
    • The compound has potential as an enzyme inhibitor. Research indicates that similar structures can inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Hydrogen Bonding and π-π Interactions : The presence of multiple functional groups allows for hydrogen bonding and π-π stacking interactions, which are essential in stabilizing the molecular conformation necessary for biological activity .
  • Docking Studies : Molecular docking studies suggest that the compound can effectively interact with specific amino acid residues in target proteins, potentially inhibiting their function .

Case Studies

Several studies have highlighted the biological efficacy of compounds similar to 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile:

  • Antiviral Activity : A study investigated the antiviral potential of related compounds against viral replication in cell cultures, showing promising results that warrant further exploration .
  • In Vitro Assays : In vitro assays demonstrated that certain derivatives could inhibit human dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies .
  • Toxicity Assessments : Toxicity studies indicated that while some derivatives exhibited potent biological activity, they also showed varying levels of cytotoxicity, necessitating careful evaluation before therapeutic application .

Data Tables

Activity Type Observed Effect Reference
AntimicrobialModerate to strong against S. typhi
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of AChE
AntiviralEffective against viral replication

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step condensation reactions. For example, a modified Biginelli reaction may involve condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate and thiophene derivatives in the presence of ammonium acetate (see ). Catalysts like palladium or copper in solvents such as DMF or toluene are critical for cyclization and functional group modifications (). Optimization requires monitoring temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity to maximize yield and purity.

Q. What techniques are used for structural characterization and purity validation?

  • X-ray crystallography resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) ( ).
  • Spectroscopy : FTIR/Raman for functional groups (e.g., nitrile stretches at ~2200 cm⁻¹), NMR for regiochemical assignments (e.g., methoxy proton signals at δ 3.8–4.0 ppm) ( ).
  • HPLC/LC-MS ensures >95% purity, with mobile phases like acetonitrile/water (70:30) and C18 columns ().

Advanced Research Questions

Q. How do structural modifications influence ligand-receptor residence time (RT) and affinity (Ki)?

Minor substitutions, such as replacing a thiazole-attached phenyl group with a morpholine ring (e.g., LUF7064 vs. LUF6941), can increase RT by 26-fold (from 5 min to 132 min) while maintaining nanomolar affinity (Ki = 1.3 nM vs. 5.0 nM) ( ). This highlights divergent structure-kinetics relationships (SKR) despite similar structure-activity relationships (SAR). Use radiolabeled ligands (³H/¹²⁵I) and fluorescence correlation spectroscopy to quantify binding kinetics in real time ( ).

Q. How can contradictory data between binding affinity and functional efficacy be resolved?

A compound with high affinity (low Ki) may exhibit low functional efficacy due to short RT. For example, LUF7064 (Ki = 1.3 nM, RT = 5 min) shows weaker agonism than LUF6941 (Ki = 5.0 nM, RT = 132 min) at adenosine A1 receptors ( ). Resolve contradictions by:

  • Conducting functional assays (e.g., cAMP inhibition for GPCRs) alongside kinetic studies.
  • Applying allosteric modulation models to distinguish orthosteric vs. allosteric binding.

Q. What advanced methods enable non-invasive tracking of ligand-receptor interactions?

Fluorescent agonists (e.g., BODIPY-conjugated derivatives) paired with confocal microscopy allow subcellular localization tracking. Fluorescence recovery after photobleaching (FRAP) quantifies lateral diffusion rates, while fluorescence resonance energy transfer (FRET) probes conformational changes in receptors ( ).

Q. How do crystallographic data inform drug design for this compound?

Single-crystal X-ray structures reveal planar pyridine cores with dihedral angles <10° between the chlorophenyl and methoxyphenyl groups, favoring π-stacking in hydrophobic pockets ( ). Substituent positioning (e.g., E-configuration of the ethenyl bridge) minimizes steric clashes in the binding site. Use molecular docking (AutoDock Vina) to validate interactions with residues like Tyr271 and His278 in adenosine receptors.

Methodological Guidance

Designing kinetic-directed medicinal chemistry studies

  • Prioritize SKR optimization: Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the methoxyphenyl group.
  • Use surface plasmon resonance (SPR) or radioligand displacement assays to measure association/dissociation rates (kₒₙ/kₒff).
  • Apply molecular dynamics simulations (MD) (e.g., GROMACS) to predict RT based on ligand-receptor hydrogen bond stability ().

Addressing solubility challenges in in vitro assays

  • Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity.
  • Use β-cyclodextrin inclusion complexes or lipid-based nanocarriers to enhance aqueous solubility ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.